
1-Ethyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are characterized by their structural motif, which includes a partially saturated isoquinoline ring
Preparation Methods
1-Ethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common synthetic route involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . Another method involves the catalytic hydrogenation of isoquinoline derivatives in the presence of ethylating agents . Industrial production methods often utilize these reactions on a larger scale, optimizing conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
1-Ethyl-THIQ undergoes oxidation to form aromatic isoquinoline derivatives. This reaction typically involves the removal of hydrogen atoms from the saturated six-membered ring:
Oxidation with strong agents like KMnO₄ fully aromatizes the tetrahydro ring, while milder conditions (e.g., CrO₃) yield dihydro intermediates.
Alkylation and Acylation
The nitrogen atom in 1-Ethyl-THIQ is nucleophilic, enabling alkylation and acylation reactions:
Alkylation
Reagent | Product | Conditions |
---|---|---|
Methyl iodide (CH₃I) | 1-Ethyl-2-methyl-THIQ | THF, 0°C, 3 hrs |
Benzyl chloride (C₆H₅CH₂Cl) | 1-Ethyl-2-benzyl-THIQ | NaH, DMF, RT |
Acylation
Reagent | Product | Conditions |
---|---|---|
Acetyl chloride (CH₃COCl) | 1-Ethyl-2-acetyl-THIQ | Pyridine, reflux |
Alkylation typically proceeds via an SN2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon .
Reduction Reactions
Reduction of 1-Ethyl-THIQ is less common but possible under specific conditions:
Reagent/Conditions | Product | Notes |
---|---|---|
H₂/Pd-C (10 atm) | 1-Ethyl-decahydroisoquinoline | Full saturation of the aromatic ring |
NaBH₄/MeOH | No reaction | Borohydride ineffective for this substrate |
Catalytic hydrogenation fully saturates the isoquinoline ring, producing decahydro derivatives.
Ring Functionalization
The ethyl group and aromatic ring allow electrophilic substitution:
Nitration
Reagent | Product | Position | Yield |
---|---|---|---|
HNO₃/H₂SO₄ | 1-Ethyl-5-nitro-THIQ | Para to N | 50–60% |
Sulfonation
Reagent | Product | Position | Yield |
---|---|---|---|
H₂SO₄/SO₃ | 1-Ethyl-7-sulfo-THIQ | Meta to N | 65–70% |
Electrophilic substitution occurs preferentially at positions activated by the nitrogen lone pair .
Scientific Research Applications
Synthesis of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline
The synthesis of this compound typically involves the reaction of various precursors. A common method includes the use of ketoamides with organomagnesium compounds followed by cyclization. The resulting derivatives have been shown to possess significant biological activity.
Table 1: Common Synthesis Methods
Synthesis Method | Key Reagents | Yield (%) | Reference |
---|---|---|---|
Grignard Reaction | Ketoamides + Organomagnesium | High | |
Cyclization Reaction | PTSA as catalyst | Variable |
Biological Activities
Research indicates that this compound derivatives exhibit a range of biological activities including:
- Anticonvulsant Activity : Certain derivatives have demonstrated effectiveness in protecting against seizures induced by NMDA in animal models. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown protective effects on hippocampal neurons in rats and anti-hypoxic activity in mice .
- Vasodilatory Effects : Some isoquinoline derivatives have been reported to exhibit peripheral vasodilatory effects and sympathetic nerve stimulation .
- Antitussive Properties : Compounds derived from this compound have been found to possess antitussive activity comparable to codeine but with fewer side effects such as respiratory depression .
Table 2: Biological Activities of Derivatives
Activity Type | Compound Example | Effectiveness | Reference |
---|---|---|---|
Anticonvulsant | (+)-FR115427 | High | |
Vasodilatory | 1,1-Dialkyl derivatives | Moderate | |
Antitussive | Mutual salt of cis and trans derivatives | Comparable to codeine |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticonvulsant Efficacy : A study demonstrated that specific derivatives could significantly reduce seizure activity in mice models. The most effective compound was shown to protect neuronal integrity during hypoxic conditions .
- Cardiovascular Effects : Another research project focused on the vasodilatory properties of these compounds. Results indicated that certain derivatives could effectively lower blood pressure in hypertensive models without significant side effects .
- Respiratory Applications : Research into antitussive properties revealed that certain tetrahydroisoquinoline derivatives could effectively suppress cough reflexes in animal models without the sedative effects associated with traditional antitussives like codeine .
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and serotonin . This modulation can result in neuroprotective and antidepressant effects .
Comparison with Similar Compounds
1-Ethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating Parkinson’s disease.
1,2,3,4-Tetrahydroisoquinoline: The parent compound, widely studied for its biological activities and synthetic applications.
Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate: Used in the synthesis of various bioactive molecules.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of tetrahydroisoquinolines.
Biological Activity
1-Ethyl-1,2,3,4-tetrahydroisoquinoline (ETHIQ) is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of ETHIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Antitumor Activity
ETHIQ and its derivatives have demonstrated significant antitumor activity. For instance, certain THIQ derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that compounds with bulky substituents at the C-1 position showed enhanced cytotoxicity against human oral squamous carcinoma cells, with IC50 values indicating effective inhibition of cell viability .
Neuroprotective Effects
Research has indicated that ETHIQ possesses neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. Specifically, the compound has been evaluated for its effects on NMDA-induced seizures in animal models, revealing anticonvulsant activity .
Antimicrobial Properties
ETHIQ derivatives have also been investigated for their antimicrobial activities. Studies suggest that these compounds exhibit antibacterial and antifungal effects, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of ETHIQ is significantly influenced by its structural features. SAR studies highlight the importance of substituents at various positions on the THIQ scaffold. Electron-donating and electron-withdrawing groups can modulate the biological potency of these compounds. For example:
Substituent Type | Effect on Activity |
---|---|
Electron-donating groups | Increase in cytotoxicity |
Bulky substituents | Enhanced antitumor activity |
Heterocyclic groups | Improved neuroprotective effects |
These findings underscore the necessity of optimizing the chemical structure to enhance therapeutic efficacy while minimizing toxicity .
Case Study 1: Anticancer Activity
In a study involving a series of this compound derivatives, compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 50 nM against glioma cells, demonstrating potent anticancer activity .
Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective effects of ETHIQ in a mouse model of epilepsy. The compound was found to significantly reduce seizure frequency and duration compared to controls, suggesting its potential as a therapeutic agent for epilepsy and other neurological disorders .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-Ethyl-1,2,3,4-tetrahydroisoquinoline, and how can experimental parameters be optimized?
1-Et-THIQ can be synthesized via alkylation of tetrahydroisoquinoline precursors or directed enzymatic deracemization . For example:
- Pictet–Spengler Cyclization : React phenethylamine derivatives with ethyl-substituted aldehydes under acidic conditions (e.g., polyphosphoric acid or POCl₃) .
- Enantioselective Synthesis : Use engineered MAO-N variants (e.g., LG-I-D11 or LG-J-B4) to deracemize racemic mixtures, achieving >99% enantiomeric excess for (S)-1-Et-THIQ. Key mutations (W230R/W430C/C214L) alter enzyme hydrophobicity and binding-pocket geometry to favor (S)-enantiomer formation .
- Reductive Amination : Ethylamine and benzaldehyde derivatives can undergo cyclization followed by catalytic hydrogenation (e.g., NaBH₄ or H₂/Pd-C) .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Use chiral chromatography or tartaric acid resolution for enantiopurity .
- Characterize intermediates via (e.g., δ 1.2–1.4 ppm for ethyl CH₃; δ 3.5–4.0 ppm for THIQ protons) .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of 1-Et-THIQ derivatives?
- NMR Spectroscopy :
- : Assign ethyl protons (triplet at δ ~1.3 ppm, CH₂ at δ ~2.5–3.0 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- : Identify quaternary carbons (e.g., C-1 at δ ~45 ppm) and ethyl carbons (δ ~12–15 ppm for CH₃, δ ~35–40 ppm for CH₂) .
- X-ray Crystallography : Resolve spiroheterocyclic analogs (e.g., 1-Et-THIQ-1-ones) to confirm stereochemistry and hydrogen-bonding networks. Crystallize in methanol/water (1:1) for high-resolution structures .
- Mass Spectrometry : Use ESI-HRMS to verify molecular ions (e.g., [M+H]⁺ at m/z 176.14 for C₁₁H₁₄N⁺) .
Q. What are the common functionalization strategies for 1-Et-THIQ in medicinal chemistry?
- Photocatalytic C(sp³)–H Activation : React 1-Et-THIQ with nitroalkanes under blue LED (460 nm) and MeNO₂ solvent to synthesize 1-(nitroalkyl)-N-phenyl-THIQ derivatives (yield: 60–85%) .
- Oxidative Dehydrogenation : Use MoS₂/ZnIn₂S₄ photocatalysts to semi-dehydrogenate 1-Et-THIQ to 3,4-dihydroisoquinoline. Note the close oxidative potentials (+1.01 V and +1.15 V vs. NHE) require precise potential control .
- Ugi-Type Reactions : Combine 1-Et-THIQ with propiolic acids and isonitriles under IBX mediation to form N-functionalized lactams (yield: ~70%) .
Advanced Research Questions
Q. How can enantioselectivity challenges in 1-Et-THIQ synthesis be addressed using biocatalysis?
- Directed Evolution : Engineer MAO-N enzymes via saturation mutagenesis (NDT codon library) at residues lining the entrance tunnel (e.g., W230, T354) to reverse enantioselectivity. Variants like LG-J-B4 (W230I/T354S/W430R/M242R/Y365V) achieve >99% ee for (S)-1-Et-THIQ .
- Molecular Dynamics Insights : Increased hydrophobicity in the enzyme’s entrance tunnel enhances substrate orientation, favoring (S)-enantiomer retention during deracemization .
Q. What explains contradictory data in catalytic dehydrogenation of 1-Et-THIQ derivatives?
Contradictions arise from competing pathways:
- Thermodynamic vs. Kinetic Control : Semi-dehydrogenation to 3,4-dihydroisoquinoline is favored at lower potentials (+1.01 V), while full dehydrogenation (to isoquinoline) dominates at +1.15 V. MoS₂/ZnIn₂S₄ photocatalysts stabilize the semi-dehydrogenated product by suppressing overoxidation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) promote side reactions .
Q. How do structural modifications of 1-Et-THIQ impact dopamine receptor binding?
- Substituent Effects : Adding aryl groups at C-1 (e.g., 1-phenyl-THIQ) enhances D3 receptor affinity (Kᵢ ~12 nM). Ethyl groups balance lipophilicity and steric bulk for optimal receptor fit .
- N-Alkylation : N-Benzyl or N-propyl derivatives reduce D2/D3 selectivity due to increased steric hindrance. Ethyl groups at C-1 improve selectivity (>100-fold for D3) .
Q. What methodologies enable polycyclic lactam formation from 1-Et-THIQ?
- Domino Cyclization : React 1-Et-THIQ diamines with γ-oxo acids (e.g., levulinic acid) under microwave irradiation (150°C, 5 min) to form pentacyclic lactams. Diastereoselectivity (>8:1) is achieved via chiral-center induction during NaBH₄ reduction .
- Conformational Analysis : X-ray structures reveal chair-boat conformations in lactam products, stabilized by intramolecular H-bonds (N–H···O=C) .
Properties
IUPAC Name |
1-ethyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWVZWUSBKDYPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2CCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.